molecular formula C23H34O5 B1156762 15-deoxy-Δ12,14-Prostaglandin J2-2-glycerol ester

15-deoxy-Δ12,14-Prostaglandin J2-2-glycerol ester

Cat. No. B1156762
M. Wt: 390.5
InChI Key: JGKIBUMNHSZUSL-SLDNAQRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-deoxy-Δ 15-deoxy-Δ PG glycerol esters are generated by the action of cyclooxygenase-2 on the endocannabinoid 2-arachidonyl glycerol. The biosynthesis of PGH, PGD, PGE, PGF, and TXA-2-glyceryl ester compounds have all been documented. While the stability and metabolism of these PG products has been investigated, little is known about their intrinsic biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Synthesis Methods : Recent studies have focused on developing new approaches for synthesizing 15-deoxy-Δ12,14-prostaglandin J2 and its esters. Notable methods include asymmetric total synthesis and approaches based on Corey lactone diol (Gimazetdinov et al., 2022); (Vostrikov et al., 2014); (Vostrikov et al., 2015).

  • Enantioselective Synthesis : Research has been conducted on enantioselective synthesis methods for 15-deoxy-Δ12,14-prostaglandin J2, which is crucial for the creation of high-purity compounds for research and therapeutic uses (Li et al., 2019).

Biological and Pharmacological Applications

  • Endothelial Cell Apoptosis and PPAR Activation : 15-deoxy-Δ12,14-prostaglandin J2 has been shown to induce caspase-mediated endothelial cell apoptosis through activation of the nuclear peroxisome proliferator-activated receptor γ (PPARγ), suggesting its role in angiogenesis-related pathologies (Bishop-Bailey & Hla, 1999).

  • Regulation of Lipid Homeostasis and Nitric Oxide Levels : Studies indicate that 15-deoxy-Δ12,14-prostaglandin J2 regulates lipid homeostasis and nitric oxide levels in placental tissues, highlighting its potential role in managing diabetes-induced placental dysfunctions (Capobianco et al., 2005).

  • Anticancer Effects : Research has shown significant anticancer effects of 15-deoxy-Δ12,14-prostaglandin J2, with abilities such as proapoptotic, anti-inflammatory, antiangiogenic, and anti-metastatic effects in various tumors (Bie et al., 2018).

  • Role in Anti-Inflammatory Processes : 15-deoxy-Δ12,14-prostaglandin J2 has been identified as playing a crucial role in anti-inflammatory processes, particularly in controlling the resolution of acute inflammation (KimWonki et al., 2017).

  • Synthesis and Immunological Studies : The development of monoclonal antibodies for 15-deoxy-Δ12,14-prostaglandin J2 has facilitated its quantification and study in various biological contexts, such as adipocyte maturation and inflammation (Syeda et al., 2012).

properties

Product Name

15-deoxy-Δ12,14-Prostaglandin J2-2-glycerol ester

Molecular Formula

C23H34O5

Molecular Weight

390.5

InChI

InChI=1S/C23H34O5/c1-2-3-4-5-6-10-13-21-19(15-16-22(21)26)12-9-7-8-11-14-23(27)28-20(17-24)18-25/h6-7,9-10,13,15-16,19-20,24-25H,2-5,8,11-12,14,17-18H2,1H3/b9-7-,10-6+,21-13+/t19-/m0/s1

InChI Key

JGKIBUMNHSZUSL-SLDNAQRASA-N

SMILES

O=C1C=C[C@H](C/C=CCCCC(OC(CO)CO)=O)/C1=CC=CCCCCC

synonyms

15-deoxy-Δ12,14-PGJ2-2-glycerol ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-deoxy-Δ12,14-Prostaglandin J2-2-glycerol ester
Reactant of Route 2
15-deoxy-Δ12,14-Prostaglandin J2-2-glycerol ester
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15-deoxy-Δ12,14-Prostaglandin J2-2-glycerol ester
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15-deoxy-Δ12,14-Prostaglandin J2-2-glycerol ester
Reactant of Route 5
15-deoxy-Δ12,14-Prostaglandin J2-2-glycerol ester
Reactant of Route 6
15-deoxy-Δ12,14-Prostaglandin J2-2-glycerol ester

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